Gabapentin-D10 Gabapentin-D10 Gabapentin-D10 is an isotope labelled of Gabapentin. Gabapentin can be used for the treatment of epilepsy, neuropathic pain, hot flashes, and restless legs syndrome.
Brand Name: Vulcanchem
CAS No.: 1126623-20-8
VCID: VC0196422
InChI:
SMILES:
Molecular Formula: C9H7D10NO2
Molecular Weight: 181.29

Gabapentin-D10

CAS No.: 1126623-20-8

Cat. No.: VC0196422

Molecular Formula: C9H7D10NO2

Molecular Weight: 181.29

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Gabapentin-D10 - 1126623-20-8

CAS No. 1126623-20-8
Molecular Formula C9H7D10NO2
Molecular Weight 181.29

Gabapentin-D10 possesses distinct chemical properties that make it valuable as an analytical reference standard. These properties are summarized in Table 1.

Table 1: Chemical Properties of Gabapentin-D10

PropertyValue
Chemical FormulaC₉H₇D₁₀NO₂
Molecular Weight181.30 g/mol
CAS Number1126623-20-8
SMILES String[2H]C1([2H])C([2H])([2H])C([2H])([2H])C(CN)(CC(O)=O)C([2H])([2H])C1([2H])[2H]
InChI1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D2
InChI KeyUGJMXCAKCUNAIE-YXALHFAPSA-N
Storage Temperature-20°C (recommended)

The molecular structure of Gabapentin-D10 maintains the core pharmacophore of gabapentin while incorporating deuterium atoms at specific positions. This strategic deuteration ensures that the compound behaves chromatographically similar to gabapentin while having a distinct mass spectrum that allows for differentiation during mass spectrometric analysis .

Applications in Analytical Chemistry

Internal Standard in Mass Spectrometry

Gabapentin-D10 functions primarily as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. It compensates for variability in:

  • Sample preparation efficiency

  • Extraction recovery

  • Injection volume variations

  • Matrix effects in biological samples

  • Instrument response fluctuations

These compensatory effects are particularly valuable in clinical and forensic toxicology, where accurate quantification of gabapentin is essential for therapeutic drug monitoring, compliance testing, and postmortem analysis .

Quantitative Analysis in Biological Matrices

In clinical laboratory settings, Gabapentin-D10 enables reliable quantification of gabapentin in various biological matrices:

  • Human serum/plasma analysis: Facilitates accurate quantitation of gabapentin alongside other drugs such as buprenorphine, critical for clinical pharmacology and therapeutic monitoring .

  • Urine drug testing: Supports pain management and addiction clinic monitoring of patient compliance with treatment programs .

  • Forensic toxicology screening: Assists in the analysis of postmortem samples and driving under the influence cases where gabapentin may be present .

The compound's effectiveness stems from its chemical similarity to gabapentin while maintaining a distinct mass spectrum, allowing for reliable internal standardization across various analytical platforms and biological matrices.

Analytical Methods Utilizing Gabapentin-D10

LC-MS/MS Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for gabapentin analysis using Gabapentin-D10 as an internal standard. These methods typically employ:

  • Reversed-phase chromatography with C18 columns

  • Gradient elution using formic acid-modified mobile phases

  • Electrospray ionization (ESI) in positive mode

  • Multiple reaction monitoring (MRM) or selected ion monitoring (SIM) for detection

A typical LC-MS/MS method for gabapentin analysis incorporates the following parameters:

Table 2: Representative LC-MS/MS Parameters for Gabapentin Analysis

ParameterValue
Column Temperature40°C
Flow Rate0.8 mL/min
Mobile Phase A0.1% Formic acid in LC-MS grade water
Mobile Phase BAcetonitrile (LC-MS grade)
Initial Composition90% A, 10% B
Gradient0-5.0 min: increase to 50% B
Hold Time5.0 min at 50% B
Post Time5.0 min
Injection Volume1.0 μL
Ion ModeESI positive
Nebulizer GasNitrogen
Nebulizer Pressure40 psi
Drying Gas Flow13 L/min
Drying Gas Temperature350°C
Capillary Voltage4 kV

These parameters have been optimized for the detection of both gabapentin and Gabapentin-D10, allowing for precise quantification across a wide dynamic range .

Sample Preparation Techniques

Effective sample preparation is critical for accurate gabapentin analysis. Common methods include:

  • Protein precipitation: Simple and rapid method for serum/plasma samples using organic solvents like methanol or acetonitrile .

  • Solid-phase extraction (SPE): Provides cleaner extracts with reduced matrix effects, especially for complex biological matrices.

  • Dilute-and-shoot approaches: Suitable for urine samples, often combined with protein precipitation.

A typical sample preparation protocol involves:

  • Addition of Gabapentin-D10 internal standard (typically 10 μg/mL) to the biological specimen

  • Protein precipitation using methanol or acetonitrile (3:1 v/v)

  • Vortex mixing and centrifugation

  • Transfer of supernatant for injection or further processing

  • Dilution if necessary to bring samples within calibration range

These protocols achieve efficient extraction of both gabapentin and Gabapentin-D10, maintaining their relative concentration ratios throughout the analytical process .

Quality Control and Method Validation

Analytical methods using Gabapentin-D10 require rigorous validation to ensure accuracy and reliability. Key validation parameters include:

  • Linearity: Typically assessed using 7-10 calibration points ranging from 1-1000 ng/mL, with coefficient of determination (R²) values exceeding 0.992 .

  • Precision and accuracy: Intra-day and inter-day precision with coefficient of variation (CV) values below 15%, and accuracy within ±20% of target values .

  • Limit of detection (LOD) and limit of quantification (LOQ): Method sensitivity often reaches 1 ng/mL (1 pg on-column) with signal-to-noise ratios exceeding 10:1 .

  • Selectivity/specificity: Assessment of potential interferences from structurally similar compounds, metabolites, or co-administered medications.

  • Matrix effects: Evaluation of ion suppression or enhancement in biological matrices using post-column infusion experiments or post-extraction addition approaches.

The internal standard response should be monitored to ensure adequate performance, with the area of the quantifying ion falling within 50-200% of the average internal standard area of the calibrators .

ConcentrationSolventContainerStorage RequirementsTypical Use
1.0 mg/mLMethanol1 mL ampule-20°CStock solution preparation
100 μg/mLMethanol1 mL ampule-20°CDirect use as internal standard

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